1-(2-Amino-6-chloro-4-pyrimidinyl)-4-piperidinecarboxamide is a chemical compound with the molecular formula and a molecular weight of 255.71 g/mol. This compound features a piperidine ring and a pyrimidine moiety, indicating its potential biological activity.
The compound is primarily sourced from chemical suppliers and research institutions that specialize in pharmaceutical intermediates and active pharmaceutical ingredients. It is cataloged under various identifiers, including CAS number 135403356, and is available for research purposes from multiple vendors such as Benchchem and 3B Scientific Corporation .
1-(2-Amino-6-chloro-4-pyrimidinyl)-4-piperidinecarboxamide is classified as an organic compound, specifically a piperidine derivative. Its structural characteristics suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The synthesis of 1-(2-Amino-6-chloro-4-pyrimidinyl)-4-piperidinecarboxamide typically involves multi-step organic reactions. A common method includes:
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., dimethylformamide), and catalysts to facilitate the reactions. Techniques like chromatography are often employed for purification.
The molecular structure of 1-(2-Amino-6-chloro-4-pyrimidinyl)-4-piperidinecarboxamide can be represented using various notations:
ClNc1cnc(=O)n(c1C(=O)N)C2CCCCC2
InChI=1S/C10H14ClN5O/c11-9-7(12)5-4-6(8(9)15)10(16)13-3-2-1-14-10/h5H,1-4H2,(H2,12,15)(H2,13,16)
The compound's structural features include:
1-(2-Amino-6-chloro-4-pyrimidinyl)-4-piperidinecarboxamide can participate in various chemical reactions typical for amides and heterocycles:
Reactions may require specific conditions such as pH adjustments or heat application to drive the reaction forward efficiently.
While specific mechanisms for this compound may not be extensively documented, compounds with similar structures often exhibit biological activities by interacting with biological targets such as enzymes or receptors.
Potential mechanisms may include:
1-(2-Amino-6-chloro-4-pyrimidinyl)-4-piperidinecarboxamide is expected to have:
Key properties include:
This compound has potential applications in:
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 56742-44-0
CAS No.: 573-83-1